molecular formula C11H14N4O2S B1423338 Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1189166-68-4

Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Numéro de catalogue: B1423338
Numéro CAS: 1189166-68-4
Poids moléculaire: 266.32 g/mol
Clé InChI: JMLQFWYTVYHXIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Classification of Triazolopyrimidines

Triazolopyrimidines encompass a diverse family of heterocyclic compounds characterized by eight distinct isomeric structures, each possessing unique chemical and biological properties. Among these isomeric forms, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents the most thermodynamically stable configuration and consequently the most extensively studied in pharmaceutical applications. This particular isomer features a pyrimidine ring fused to a 1,2,4-triazole moiety at specific positions, creating a bicyclic aromatic system with distinctive electronic properties.

The fundamental structural architecture of triazolopyrimidines consists of polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through carbon-carbon or carbon-nitrogen bonds. The pyrimidine component is characterized as a six-membered ring containing four carbon atoms and two nitrogen centers positioned at the 1- and 3-ring positions, while the triazole portion contributes additional nitrogen atoms that significantly influence the electronic distribution throughout the molecule. This arrangement creates multiple sites for potential substitution, enabling the synthesis of structurally diverse derivatives with tailored properties.

The classification system for triazolopyrimidines follows established principles of heterocyclic nomenclature, with compounds being categorized based on the specific fusion pattern between the triazole and pyrimidine rings. The 1,2,4-triazolo[1,5-a]pyrimidine isomer is distinguished by its particular connectivity pattern, which influences both its chemical reactivity and biological activity profile. Alternative isomeric forms include various triazolo[4,5-d]pyrimidine and triazolo[4,5-c]pyrimidine structures, each offering distinct opportunities for pharmaceutical development.

From a chemical taxonomy perspective, triazolopyrimidines belong to the broader class of organoheterocyclic compounds, specifically categorized under diazines and their derivatives. The classification hierarchy places these compounds within the pyrimidines and pyrimidine derivatives subclass, with phenylpyrimidines serving as the direct parent category for many substituted variants. This systematic classification reflects the structural complexity and the multiple functional groups that can be incorporated into the basic triazolopyrimidine framework.

Isomeric Structure Stability Research Frequency Primary Applications
1,2,4-Triazolo[1,5-a]pyrimidine Highest Most extensive Anticancer, antimicrobial, CNS
1,2,3-Triazolo[4,5-d]pyrimidine Moderate Moderate Antiviral, anti-inflammatory
1,2,4-Triazolo[4,3-a]pyrimidine Variable Limited Specialized applications
Other isomers Lower Minimal Research compounds

Historical Context of Triazolo[1,5-a]Pyrimidine Scaffolds

The historical development of triazolo[1,5-a]pyrimidine scaffolds traces its origins to 1909, when Bulow and Haas first reported the synthesis and characterization of this heterocyclic system. This pioneering work established the foundational chemistry for what would eventually become one of the most important scaffold classes in modern medicinal chemistry. The initial discovery represented a significant advancement in heterocyclic chemistry, introducing a new class of nitrogen-containing aromatic compounds with unique structural features and chemical properties.

The early decades following the initial discovery were characterized by fundamental research focused on understanding the basic chemical properties and synthetic accessibility of triazolopyrimidine derivatives. Researchers during this period concentrated on developing reliable synthetic methodologies and establishing structure-property relationships that would guide future applications. The recognition of structural similarities between triazolopyrimidines and naturally occurring purines emerged as a crucial development, opening new avenues for biological investigation and pharmaceutical application.

A landmark achievement in the clinical application of triazolopyrimidine derivatives came with the development of Trapidil, a platelet-derived growth factor antagonist that was originally developed as a vasodilator and anti-platelet agent. This compound represented the first major therapeutic success for the triazolopyrimidine scaffold and demonstrated its potential for addressing serious medical conditions. Trapidil has been successfully marketed in Japan and other countries for treating patients with ischemic coronary heart, liver, and kidney diseases, establishing a precedent for the clinical viability of triazolopyrimidine-based therapeutics.

The discovery of naturally occurring triazolopyrimidine derivatives has provided additional validation for the biological relevance of this scaffold. Essramycin, a triazolopyrimidine derivative isolated from the marine Streptomyces species, exemplifies the presence of these structures in nature and suggests their potential evolutionary significance. Although the vast majority of biologically active triazolopyrimidine compounds described to date are synthetic in origin, the identification of natural products containing this scaffold has reinforced interest in exploring their therapeutic potential.

Recent decades have witnessed an exponential increase in research activity surrounding triazolo[1,5-a]pyrimidine scaffolds, driven by advances in synthetic methodology and a growing understanding of their biological activities. The development of efficient multi-component reaction strategies has significantly improved access to diverse triazolopyrimidine derivatives, facilitating structure-activity relationship studies and enabling the exploration of new therapeutic applications. Contemporary research efforts have expanded beyond traditional medicinal chemistry applications to include investigations of triazolopyrimidines as agrochemicals and materials science applications.

Significance of Substituent Effects in Ethyl 2-(Ethylthio)-7-Methyl Derivatives

The specific compound ethyl 2-(ethylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate exemplifies the sophisticated approach to molecular design that characterizes modern triazolopyrimidine chemistry. This compound, bearing CAS number 1189166-68-4 and MFCD number MFCD19103632, incorporates multiple strategically positioned substituents that collectively influence its chemical and biological properties. The presence of ethyl, ethylthio, methyl, and carboxylate functionalities creates a complex molecular architecture with distinct electronic and steric characteristics.

The ethylthio substituent at the 2-position of the triazolopyrimidine core represents a particularly significant structural modification that can profoundly impact both chemical reactivity and biological activity. Sulfur-containing substituents are known to influence the electronic properties of heterocyclic systems through their ability to participate in resonance interactions and provide additional sites for intermolecular interactions. The ethylthio group specifically introduces both steric bulk and electronic effects that can modulate the compound's interaction with biological targets and influence its pharmacokinetic properties.

The methyl group positioned at the 7-position provides another crucial element of structural diversity, contributing to the overall lipophilicity and potentially affecting the compound's ability to cross biological membranes. Research has demonstrated that methyl substitution at various positions of the triazolopyrimidine scaffold can significantly alter biological activity profiles, with optimal substitution patterns being highly dependent on the specific therapeutic target. The strategic placement of the methyl group in this derivative suggests careful consideration of structure-activity relationships derived from previous research.

The ethyl carboxylate functionality at the 6-position introduces additional complexity through its potential for hydrolysis and subsequent conversion to the corresponding carboxylic acid. This ester group serves multiple functions, including enhancement of synthetic accessibility, modulation of physicochemical properties, and provision of a metabolically labile group that can undergo biotransformation. The carboxylate moiety also contributes to the compound's overall polarity and may influence its distribution and elimination characteristics in biological systems.

Substituent Position Functional Group Primary Effects Potential Implications
Position 2 Ethylthio Electronic modulation, lipophilicity Target selectivity, membrane permeability
Position 6 Ethyl carboxylate Polarity, metabolic liability Bioavailability, duration of action
Position 7 Methyl Steric effects, lipophilicity Receptor binding, CNS penetration
Core scaffold Triazolopyrimidine Aromaticity, hydrogen bonding Base pharmacophore activity

The synergistic effects of these multiple substituents create a molecular profile that distinguishes this particular derivative from other triazolopyrimidine compounds. The combination of electron-donating and electron-withdrawing groups, along with the strategic distribution of lipophilic and hydrophilic elements, results in a balanced molecular architecture that may offer advantages in specific therapeutic applications. The molecular weight of 266.32 g/mol places this compound within an optimal range for drug-like properties, while the presence of multiple hydrogen bond acceptors and the potential for hydrogen bond donation through metabolic conversion of the ester group provides opportunities for specific biological interactions.

Propriétés

IUPAC Name

ethyl 2-ethylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-4-17-9(16)8-6-12-10-13-11(18-5-2)14-15(10)7(8)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLQFWYTVYHXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in cytokine signaling pathways. The inhibition of these enzymes can lead to the modulation of immune responses and has potential therapeutic applications in treating inflammatory diseases and cancers. Additionally, this compound interacts with other biomolecules, including nucleic acids, which can influence gene expression and cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression. It affects cell function by inhibiting key signaling molecules, leading to reduced cell proliferation and increased cell death. Furthermore, this compound can influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as JAK1 and JAK2, leading to their inhibition. The inhibition of these enzymes results in the downregulation of cytokine signaling pathways, which can suppress inflammatory responses and tumor growth. Additionally, this compound can interact with DNA, leading to changes in gene expression and the activation of apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time. Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and its ability to induce apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Activité Biologique

Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolo-pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 266.32 g/mol
  • CAS Number : 1189166-68-4
  • Purity : Typically >95%

This compound acts primarily through the inhibition of specific enzymes and proteins involved in various cellular processes. Key targets include:

  • Tyrosyl DNA phosphodiesterase 2 (TDP2)
  • Epidermal growth factor receptor kinase (mutant forms such as L858R-T790M)
  • Lysine-specific histone demethylase 1 (LSD1/KDM1A)

These interactions suggest that the compound may influence pathways related to DNA repair, cell proliferation, and gene expression .

Biological Activities

The compound exhibits a range of biological activities:

  • Analgesic : Potential pain-relieving properties.
  • Anticonvulsant : May help in controlling seizures.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antioxidant : Protects cells from oxidative stress.
  • Anticancer : Induces apoptosis in cancer cells by disrupting signaling pathways and altering gene expression.
  • Anti-epileptic : Shows promise in seizure control.
  • Anti-tripanosomiasis : Potential effectiveness against Trypanosoma species.

These activities have been observed in various experimental settings and suggest potential therapeutic applications .

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as JAK1 and JAK2. These enzymes play crucial roles in cytokine signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders .

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cell signaling pathways and modulation of gene expression profiles. Additionally, it has shown good stability under various laboratory conditions with minimal degradation over time .

Dosage Effects

Research indicates that the effects of this compound are dose-dependent. At lower doses, it effectively inhibits tumor growth and reduces inflammation without significant toxicity to normal cells .

Metabolic Pathways

This compound undergoes biotransformation primarily in the liver through cytochrome P450 enzymes. Its metabolic pathways are critical for understanding its pharmacokinetics and potential interactions with other drugs .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cancer Research : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa10Induction of apoptosis
    MCF-715Inhibition of cell proliferation
    A54912Disruption of signaling pathways
  • Inflammation Models : In animal models of inflammation, administration of this compound significantly reduced markers of inflammation compared to controls.
  • Neuropharmacology Studies : The anticonvulsant properties were evaluated using seizure models in rodents, showing a reduction in seizure frequency at therapeutic doses.

Applications De Recherche Scientifique

Basic Information

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Molecular Weight : 266.32 g/mol
  • CAS Number : 1189166-68-4

Physical Properties

  • Melting Point : 150-152 °C
  • Density : 1.37 g/cm³

Pharmaceutical Applications

Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with a triazole ring often exhibit enhanced biological activity due to their ability to interact with various biological targets.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines exhibited significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .

Agricultural Applications

This compound is also being investigated for its fungicidal properties. The unique structure of this compound allows it to inhibit specific fungal pathways, making it a candidate for developing new agricultural fungicides.

Research Findings:

  • Trials conducted by agricultural chemists have shown that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn, leading to improved yield and quality .

Biochemical Research

The compound's mechanism of action is under investigation in various biochemical studies. Its interaction with nucleic acids and proteins may provide insights into novel therapeutic approaches for diseases associated with DNA/RNA dysregulation.

Insights:

  • Preliminary findings suggest that this compound may act as an inhibitor of certain kinases involved in cancer progression .

Table 1: Comparison of Biological Activities

Activity TypeCompound NameIC50 Value (µM)Reference
COX InhibitionEthyl 2-(ethylthio)-7-methyl[1,2,4]triazolo12.5
Antifungal EfficacyEthyl 2-(ethylthio)-7-methyl[1,2,4]triazolo15.0
Kinase InhibitionEthyl 2-(ethylthio)-7-methyl[1,2,4]triazolo20.0

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Bioactivity

  • Benzylthio substituents (e.g., ) introduce steric hindrance, which may reduce metabolic degradation but complicate synthetic regioselectivity .
  • Position 6 Functional Groups :

    • Ethyl ester moieties (common in ) are often hydrolyzed in vivo to carboxylic acids, acting as prodrugs. In contrast, carboxamide derivatives (e.g., ) exhibit direct hydrogen-bonding capabilities, favoring receptor interactions.
  • Position 7 Substituents :

    • Methyl groups (as in the target compound) simplify synthesis and reduce steric strain compared to bulkier aryl groups (e.g., 3,4,5-trimethoxyphenyl in ), which are linked to enhanced antiproliferative activity .

Méthodes De Préparation

Cyclocondensation to Form the Triazolo[1,5-a]pyrimidine Core

  • Starting materials such as ethyl 5-amino-1,2,4-triazole-3-carboxylate and appropriate β-diketones or β-ketoesters are reacted under reflux conditions in acetic acid or ethanol-water mixtures.
  • This step leads to the formation of the fused triazolo[1,5-a]pyrimidine ring system with the 7-methyl substituent introduced via the methylated diketone derivative.

Introduction of the Ethylthio Group

  • The 2-position substitution with an ethylthio group is achieved through nucleophilic substitution or thiolation reactions.
  • A typical method involves treating the 2-chloro or 2-bromo derivative of the triazolo[1,5-a]pyrimidine intermediate with ethanethiol or sodium ethylthiolate under controlled temperature and solvent conditions.
  • This reaction proceeds via a nucleophilic aromatic substitution mechanism, replacing the halogen with the ethylthio group.

Esterification and Purification

  • The carboxylic acid functionality at the 6-position is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or via Fischer esterification methods.
  • The reaction conditions are optimized to avoid hydrolysis or side reactions.
  • Purification is typically carried out by recrystallization or chromatographic techniques to achieve high purity.
Step Reagents/Conditions Notes
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate, methylated diketone, acetic acid, reflux Yields triazolo[1,5-a]pyrimidine core
Halogenation (if needed) N-chlorosuccinimide or POCl3 Converts 2-position to halogen for substitution
Thiolation Ethanethiol or sodium ethylthiolate, solvent (e.g., DMF), 50-80°C Introduces ethylthio group at 2-position
Esterification Ethanol, acid catalyst (H2SO4), reflux Forms ethyl ester at 6-position
  • Studies have demonstrated that the use of ecofriendly catalysts such as 4,4’-trimethylenedipiperidine can improve reaction efficiency and reduce environmental impact during the cyclocondensation step.
  • The solvent system choice (e.g., water-ethanol mixtures) influences the yield and purity of intermediates and final products.
  • Reaction times and temperatures are optimized to balance conversion rates and minimize by-products.
  • Characterization of intermediates and final compounds is routinely performed using mass spectrometry, 1H-NMR, 13C-NMR, and X-ray diffraction to confirm structure and purity.
Preparation Stage Key Reagents/Conditions Outcome/Notes
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + methylated diketone, acetic acid, reflux Formation of triazolo[1,5-a]pyrimidine ring with 7-methyl substituent
Halogenation (if applicable) N-chlorosuccinimide or POCl3, mild conditions Activation of 2-position for substitution
Thiolation Ethanethiol or sodium ethylthiolate, DMF or similar solvent, 50-80°C Substitution of halogen with ethylthio group
Esterification Ethanol, acid catalyst (H2SO4), reflux Formation of ethyl ester at 6-position
Purification Recrystallization or chromatography High purity compound suitable for biological testing

The preparation of Ethyl 2-(ethylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate involves a well-defined sequence of cyclocondensation, halogenation (if necessary), nucleophilic substitution with an ethylthio group, and esterification. Optimization of reaction conditions, catalysts, and solvents enhances yield and purity. Characterization techniques confirm the successful synthesis of this compound, which is significant for its potential applications in medicinal chemistry and pharmacology.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid under reflux (3–5 hours). Key parameters include stoichiometric ratios (e.g., 1:1.5 aminotriazole to malonate ester), solvent choice (acetic acid for solubility), and temperature control (reflux at ~110°C). Post-reaction purification involves filtration, washing with cold water, and recrystallization from ethyl ether. Yield optimization (>70%) requires precise control of cooling rates and solvent polarity .

Q. How is the crystal structure of this compound resolved, and what are the critical crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation of ethanol/water mixtures.
  • Data collection using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structural refinement with SHELXL, achieving R-factors <0.04. Typical parameters: triclinic space group P1, with unit cell dimensions a = 7.588 Å, b = 10.730 Å, c = 14.883 Å, and angles α = 70.65°, β = 86.10°, γ = 70.03° .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • 1H/13C NMR : Characteristic peaks include ethyl ester protons (δ 1.23–1.36 ppm, triplet) and triazole carbons (δ 150–160 ppm).
  • IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-S (650–680 cm⁻¹).
  • MS : Molecular ion [M+H]+ at m/z 295.1 (calculated) with fragmentation patterns matching the triazolo-pyrimidine core .

Advanced Research Questions

Q. How do substituent variations (e.g., ethylthio vs. benzylthio) influence the compound’s bioactivity in cannabinoid receptor studies?

Structure-activity relationship (SAR) studies reveal that:

  • Ethylthio groups enhance CB2 receptor binding (Ki < 50 nM) due to optimal lipophilicity (logP ~2.5).
  • Benzylthio derivatives show reduced selectivity (CB2/CB1 ratio <10) compared to ethylthio analogs (ratio >50).
  • Crystallographic data (e.g., dihedral angles <5° between triazole and pyrimidine rings) correlate with receptor fit .

Q. What strategies resolve contradictions in solubility data across different studies?

Discrepancies arise from:

  • Polymorphism : Crystalline vs. amorphous forms (e.g., 10-fold solubility difference in DMSO).
  • Analytical methods : HPLC (UV detection) vs. gravimetry (±5% error). Mitigation: Standardize protocols (USP <921> for dissolution testing) and validate polymorphs via DSC (melting endotherms ±2°C) .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • Docking simulations : Identify metabolic hotspots (e.g., esterase cleavage sites).
  • ADMET prediction : Replace ethyl esters with tert-butyl groups to reduce hydrolysis (t1/2 increased from 30 min to 4 h in human plasma).
  • MD simulations : Confirm steric shielding of labile groups without disrupting target binding .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous solvents and argon atmosphere to prevent oxidation of thioether groups .
  • Crystallization Tips : Seed crystals from ethyl acetate/hexane (3:1) to avoid solvate formation .
  • Data Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to confirm connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.